2-(4-Fluorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one
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Overview
Description
2-(4-Fluorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one is a synthetic organic compound characterized by the presence of a fluorophenyl group, a pyrazinylamino group, and an azetidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluoroacetophenone, pyrazine, and azetidine.
Step 1 Formation of the Azetidinyl Intermediate: Azetidine is reacted with a suitable protecting group to form a protected azetidinyl intermediate.
Step 2 Coupling with Pyrazine: The protected azetidinyl intermediate is then coupled with pyrazine under conditions that facilitate the formation of the pyrazinylamino group.
Step 3 Introduction of the Fluorophenyl Group: Finally, the fluorophenyl group is introduced through a nucleophilic substitution reaction with 4-fluoroacetophenone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidinyl moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding Studies: Its structure allows for the investigation of protein-ligand interactions.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Antimicrobial Activity: Preliminary studies may indicate activity against certain bacterial or fungal strains.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing:
Mechanism of Action
The mechanism by which 2-(4-Fluorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances lipophilicity, facilitating membrane permeability, while the pyrazinylamino group may interact with active sites through hydrogen bonding or π-π interactions. The azetidinyl moiety provides structural rigidity, ensuring proper orientation of the functional groups for optimal interaction with the target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Methylphenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one: Contains a methyl group instead of fluorine.
2-(4-Nitrophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one: Features a nitro group in place of fluorine.
Uniqueness
The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one imparts unique electronic properties, enhancing its potential interactions with biological targets. This makes it distinct from its analogs with different substituents, potentially leading to different pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c16-12-3-1-11(2-4-12)7-15(21)20-9-13(10-20)19-14-8-17-5-6-18-14/h1-6,8,13H,7,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGHTVRYWOZWMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)F)NC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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